molecular formula C17H23NO4 B2829489 1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate CAS No. 2140264-81-7

1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate

Cat. No.: B2829489
CAS No.: 2140264-81-7
M. Wt: 305.374
InChI Key: BMPNIBUCKQODHV-UONOGXRCSA-N
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Description

1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate is a complex organic compound characterized by the presence of a tert-butyl group, a methyl group, and a phenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl esters, often through a reaction with tert-butyl alcohol in the presence of an acid catalyst.

    Addition of the Methyl and Phenyl Groups: The methyl and phenyl groups are added through alkylation and arylation reactions, respectively.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 3-methyl (3S,4R)-4-methoxypyrrolidine-1,3-dicarboxylate
  • 1-tert-Butyl 3-methyl (3S,4R)-4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Uniqueness

1-tert-Butyl 3-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-phenylpyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-13(12-8-6-5-7-9-12)14(11-18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPNIBUCKQODHV-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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